REACTION_CXSMILES
|
CC1C=CC(S([N:11]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17](CC#N)[CH:18]=3)[CH:13]=[CH:12]2)(=O)=O)=CC=1.[OH-:23].[Na+].[CH2:25]([OH:27])[CH3:26]>>[NH:11]1[C:19]2[C:14](=[CH:15][C:16]([CH2:26][C:25]([OH:23])=[O:27])=[CH:17][CH:18]=2)[CH:13]=[CH:12]1 |f:1.2|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N1C=CC2=CC=C(C=C12)CC#N
|
Name
|
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2.5 hr
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The ethanol was evaporated
|
Type
|
CUSTOM
|
Details
|
was slowly acidified at 0° with concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC(=CC=C12)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |